molecular formula C19H20N2O B1451967 [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine CAS No. 1177306-77-2

[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine

Cat. No. B1451967
M. Wt: 292.4 g/mol
InChI Key: LHEVFOSHMXBGDS-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine, also known as 2,5-DMPP, is an organic compound with a pyrrolidine ring structure. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. This compound has been used in drug synthesis, as a reagent in organic synthesis, and as a ligand for transition metal complexes. It has also been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .
  • Antibacterial and Antitubercular Activity

    • A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .
    • Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
    • In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
  • Organic Synthesis

    • Pyrrole derivatives are used in organic synthesis . For instance, a catalyst-free and environmentally friendly reaction yielded dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate in excellent yield and short time duration .
  • Chemical Industry

    • [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine is a synthetic compound that belongs to the class of amines. It is commonly known as DPPEA and has been studied for its potential use in various fields of research and industry.
  • Medicinal Chemistry

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Chemical Industry

    • [2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine is a synthetic compound that belongs to the class of amines. It is commonly known as DPPEA and has been studied for its potential use in various fields of research and industry .

properties

IUPAC Name

[2,5-dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-12-16(13-20)15(2)21(14)17-8-10-19(11-9-17)22-18-6-4-3-5-7-18/h3-12H,13,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVFOSHMXBGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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